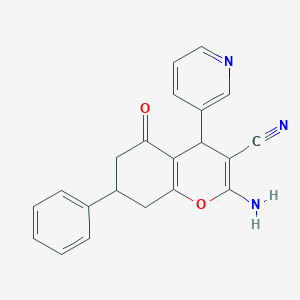![molecular formula C21H19IN2O5 B415947 5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B415947.png)
5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes benzylidene, iodinated, and methoxy functional groups
Preparation Methods
The synthesis of 5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps. The synthetic route often starts with the preparation of the benzylidene intermediate, followed by iodination and methoxylation reactions. The final step involves the condensation of the intermediate with 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodinated benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups. Similar compounds include:
- 5-(4-(benzyloxy)-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(4-(benzyloxy)-3-iodo-5-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione These compounds share some structural similarities but differ in their specific functional groups and properties.
Properties
Molecular Formula |
C21H19IN2O5 |
|---|---|
Molecular Weight |
506.3g/mol |
IUPAC Name |
5-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19IN2O5/c1-23-19(25)15(20(26)24(2)21(23)27)9-14-10-16(22)18(17(11-14)28-3)29-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
ZBJPZAWKTKIKSU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415866.png)
![4,4,7,8-tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415868.png)
![2-(4-chlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415870.png)
![10-(3-bromophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415871.png)
![3-Methyl-2-octyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415872.png)
![2-Benzyl-1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415873.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-3-(2-methyl-2-propenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415874.png)
![3-Methyl-1-(4-morpholinyl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415876.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B415880.png)

![ethyl 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B415883.png)
![4-imino-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carbonitrile](/img/structure/B415885.png)
![2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid](/img/structure/B415887.png)
